molecular formula C14H17NO4 B2578203 ethyl 2-[5-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]propanoate CAS No. 866156-33-4

ethyl 2-[5-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]propanoate

Cat. No.: B2578203
CAS No.: 866156-33-4
M. Wt: 263.293
InChI Key: KRIWWEFJULAOSK-UHFFFAOYSA-N
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Description

Ethyl 2-[5-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]propanoate is a synthetic organic compound belonging to the class of benzoxazepines. This compound features a benzoxazepine core, which is a seven-membered heterocyclic ring containing both nitrogen and oxygen atoms. The presence of the ethyl ester and propanoate groups adds to its chemical complexity and potential reactivity. Benzoxazepines are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[5-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]propanoate typically involves the following steps:

  • Formation of the Benzoxazepine Core: : The initial step involves the cyclization of an appropriate precursor, such as an ortho-aminophenol derivative, with a suitable carbonyl compound. This reaction is often catalyzed by acids or bases under reflux conditions to form the benzoxazepine ring.

  • Introduction of the Propanoate Group: : The benzoxazepine intermediate is then reacted with a propanoic acid derivative, such as ethyl bromoacetate, in the presence of a base like potassium carbonate. This step introduces the ethyl ester group at the desired position on the benzoxazepine ring.

  • Purification: : The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Ethyl 2-[5-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]propanoate can undergo oxidation reactions, particularly at the benzoxazepine ring. Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: : Reduction of the carbonyl group in the benzoxazepine ring can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the ester group. Reagents like sodium methoxide or sodium ethoxide can be used to replace the ethyl group with other alkyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various alkyl esters.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-[5-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazepine core can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Ethyl 2-[5-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]propanoate can be compared with other benzoxazepine derivatives:

    Ethyl 2-[5-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]acetate: Similar structure but with an acetate group instead of a propanoate group.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl 2-[5-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]butanoate: Similar structure but with a butanoate group instead of a propanoate group.

These compounds share the benzoxazepine core but differ in their ester groups, which can influence their reactivity and biological activity. This compound is unique due to its specific ester group, which may confer distinct properties and applications.

Properties

IUPAC Name

ethyl 2-(5-oxo-2,3-dihydro-1,4-benzoxazepin-4-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c1-3-18-14(17)10(2)15-8-9-19-12-7-5-4-6-11(12)13(15)16/h4-7,10H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRIWWEFJULAOSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)N1CCOC2=CC=CC=C2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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